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Compound of Interest

Compound Name:
3-(azetidin-3-yloxy)-N,N-

diethylaniline

Cat. No.: B1394667 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(azetidin-3-yloxy)-N,N-
diethylaniline, a heterocyclic compound of interest in medicinal chemistry. The document

details its chemical identity, plausible synthetic routes with experimental considerations, and its

potential pharmacological context, particularly as a muscarinic acetylcholine receptor agonist.

Compound Identification and Structure
The chemical entity 3-(azetidin-3-yloxy)-N,N-diethylaniline is a substituted aniline derivative

featuring a four-membered azetidine ring linked via an ether bond.

IUPAC Name: N,N-Diethyl-3-(azetidin-3-yloxy)aniline

Structure:

Smiles: CCN(CC)c1cccc(OC2CNCC2)c1

InChI: InChI=1S/C13H20N2O/c1-3-15(4-2)12-7-5-8-13(10-12)16-11-6-14-9-11/h5,7-8,10-

11,14H,3-4,6,9H2,1-2H3

Physicochemical Properties
A summary of the key physicochemical data for the compound is presented below.
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Property Value Source

CAS Number 1219960-93-6 [1]

Molecular Formula C₁₃H₂₀N₂O [1]

Molecular Weight 220.32 g/mol [1]

MDL Number MFCD13559904 [1]

Synthesis and Experimental Protocols
The azetidine moiety is a valuable scaffold in medicinal chemistry, though its synthesis can be

challenging.[2][3] A plausible and efficient synthetic approach to 3-(azetidin-3-yloxy)-N,N-
diethylaniline involves a Williamson ether synthesis, a well-established method for forming

ether linkages.

The proposed synthesis involves the reaction of an N-protected 3-hydroxyazetidine with a

suitable N,N-diethyl-3-aminophenol derivative or, more commonly, the reaction of an N-

protected 3-haloazetidine with N,N-diethyl-3-aminophenol, followed by deprotection.

General Experimental Protocol: Two-Step Synthesis
This protocol outlines a general procedure adapted from standard methodologies for the

synthesis of 3-aryloxy-azetidines.

Step 1: N-Boc-3-(3-(diethylamino)phenoxy)azetidine Synthesis (Ether Formation)

Reagents and Solvents:

tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq)

3-(Diethylamino)phenol (1.1 eq)

Triphenylphosphine (PPh₃) (1.5 eq)

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
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Procedure (Mitsunobu Reaction):

Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate and 3-(diethylamino)phenol in

anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

Cool the solution to 0 °C in an ice bath.

Add triphenylphosphine to the solution.

Slowly add DIAD or DEAD dropwise to the stirred solution. The reaction is often

exothermic and may exhibit a color change.

Allow the reaction to warm to room temperature and stir for 12-24 hours.

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).

Upon completion, concentrate the reaction mixture under reduced pressure.

Purify the crude product using column chromatography (e.g., silica gel with a hexane/ethyl

acetate gradient) to isolate the N-Boc protected intermediate.

Step 2: N,N-Diethyl-3-(azetidin-3-yloxy)aniline Synthesis (Deprotection)

Reagents and Solvents:

N-Boc-3-(3-(diethylamino)phenoxy)azetidine (1.0 eq)

Trifluoroacetic acid (TFA) (10-20 eq) or 4M HCl in Dioxane

Dichloromethane (DCM)

Procedure (Boc Deprotection):

Dissolve the purified N-Boc protected intermediate in DCM.

Add trifluoroacetic acid or HCl in dioxane to the solution at room temperature.

Stir the mixture for 1-4 hours. Monitor the deprotection by TLC or LC-MS.
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Upon completion, remove the solvent and excess acid under reduced pressure.

Dissolve the residue in a minimal amount of water and basify to a pH of >10 with a

suitable base (e.g., 1M NaOH or K₂CO₃ solution).

Extract the aqueous layer multiple times with an organic solvent (e.g., DCM or ethyl

acetate).

Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter,

and concentrate under reduced pressure to yield the final product. Further purification via

chromatography may be necessary.

Synthetic Workflow Diagram
The logical flow of the proposed synthesis is depicted below.
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Step 1: Mitsunobu Ether Synthesis

Step 2: Boc Deprotection

N-Boc-3-hydroxyazetidine
+ 3-(Diethylamino)phenol

PPh3, DIAD, THF
0°C to RT

N-Boc Protected Intermediate

TFA or HCl in Dioxane
DCM, RT

Basification (NaOH)
+ Extraction

3-(Azetidin-3-yloxy)-N,N-diethylaniline

Click to download full resolution via product page

Caption: Proposed two-step synthesis of the target compound.

Pharmacological Profile and Signaling Pathways
The structural motif of 3-(azetidin-3-yloxy)-N,N-diethylaniline strongly suggests activity as a

muscarinic acetylcholine receptor (mAChR) agonist. Muscarinic agonists are

parasympathomimetic agents that mimic the action of acetylcholine at these receptors, leading
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to various physiological responses.[4] These effects include cardiac slowing, smooth muscle

contraction, and increased glandular secretions.[4][5]

Target: Muscarinic Acetylcholine Receptors
There are five subtypes of muscarinic receptors (M1-M5), which are G protein-coupled

receptors (GPCRs).

M1, M3, and M5 receptors typically couple to Gq/11 proteins.[6]

M2 and M4 receptors couple to Gi/o proteins.

Given the known pharmacology of similar ligands, 3-(azetidin-3-yloxy)-N,N-diethylaniline is

hypothesized to act as an agonist at one or more of these subtypes, with potential selectivity.

M1 receptor agonists are investigated for cognitive enhancement in conditions like Alzheimer's

disease, while M3 agonists affect smooth muscle and glandular function.[7][8]

M3/Gq Signaling Pathway
Activation of the M3 receptor by an agonist like 3-(azetidin-3-yloxy)-N,N-diethylaniline
initiates the canonical Gq signaling cascade. This pathway is critical for mediating smooth

muscle contraction and glandular secretion.

Receptor Activation: The agonist binds to the M3 receptor, inducing a conformational

change.

Gq Protein Activation: The activated receptor acts as a guanine nucleotide exchange factor

(GEF) for the associated Gq protein, promoting the exchange of GDP for GTP on the Gαq

subunit.[9]

Effector Activation: The Gαq-GTP complex dissociates and activates its primary effector,

Phospholipase C-β (PLC-β).[6][10]

Second Messenger Production: PLC-β hydrolyzes phosphatidylinositol 4,5-bisphosphate

(PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol

(DAG).[9][10][11]

Downstream Effects:
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IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum,

triggering the release of stored Ca²⁺ into the cytosol.[9][11]

DAG remains in the plasma membrane and, along with the increased intracellular Ca²⁺,

activates Protein Kinase C (PKC).

Cellular Response: The elevated cytosolic Ca²⁺ and activated PKC lead to downstream

events such as smooth muscle contraction or glandular secretion.

Signaling Pathway Diagram
The diagram below illustrates the M3/Gq signaling cascade potentially activated by this

compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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